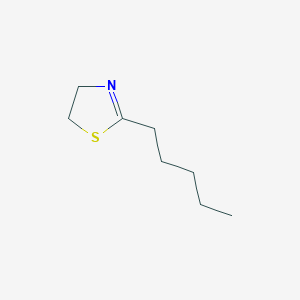

Thiazole, 4,5-dihydro-2-pentyl-

Description

Structure

3D Structure

Properties

CAS No. |

21226-52-8 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

2-pentyl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C8H15NS/c1-2-3-4-5-8-9-6-7-10-8/h2-7H2,1H3 |

InChI Key |

PIMCGAKUCICUDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NCCS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Dihydro 2 Pentylthiazole and Analogues

Classical and Contemporary Approaches to 4,5-Dihydrothiazole Ring Formation

The formation of the 4,5-dihydrothiazole (thiazoline) ring is a cornerstone of heterocyclic chemistry. While classical methods remain relevant, contemporary approaches have expanded the synthetic chemist's toolkit, offering milder conditions and greater substrate scope.

Cyclization Reactions Involving Thioamides and Halogenated Precursors (e.g., Hantzsch-type syntheses)

The Hantzsch thiazole (B1198619) synthesis, a well-established method for preparing thiazole derivatives, involves the reaction between an α-haloketone or α-haloaldehyde and a thioamide. nih.govacs.org This fundamental reaction has been adapted for the synthesis of 4,5-dihydrothiazoles. A common approach involves the condensation of a carbonyl compound with thiosemicarbazide, followed by cyclization of the resulting thiosemicarbazone with an α-halocarbonyl derivative. nih.gov

For instance, the synthesis of arylidene-hydrazinyl-thiazole derivatives can be achieved in two steps: first, the condensation of an aromatic aldehyde with hydrazinecarbothioamide, and second, the cyclization of the formed aryliden-thiosemicarbazone with an α-halocarbonyl compound. nih.gov This Hantzsch-type protocol provides a reliable route to various substituted thiazoles. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Aromatic Aldehyde | Hydrazinecarbothioamide | Aryliden-thiosemicarbazone | nih.gov |

| Aryliden-thiosemicarbazone | α-Halocarbonyl Derivative | Arylidene-hydrazinyl-thiazole | nih.gov |

Intramolecular Cyclization Strategies for Dihydrothiazoline Systems

Intramolecular cyclization represents a powerful strategy for the synthesis of dihydrothiazoline systems, often starting from appropriately functionalized thioamides. nih.govnih.gov These reactions are not typically achieved through the reduction of the aromatic thiazole ring but rather by building the heterocyclic ring from an acyclic precursor. nih.gov

One notable method involves the intramolecular heterocyclization of allyl-containing thioureas. The treatment of these precursors with reagents like hydrogen halides or halogens can induce cyclization to form thiazoline (B8809763) derivatives. nih.gov For example, N-allylthiocarbamides can be cyclized under the action of a hydrochloric acid solution. nih.gov Similarly, the reaction of 2,3-dibromopropylisothiocyanate with amines leads to the formation of intermediate 2,3-dibromopropyl-substituted thioureas, which then undergo intramolecular heterocyclization to yield 5-(bromomethyl)-4,5-dihydrothiazole derivatives. nih.gov This one-step method is often performed under mild conditions and can be influenced by the presence of a base. nih.gov

Another approach involves the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines. This reaction proceeds through a thioketene (B13734457) intermediate that reacts with the amine to form a thioacetamide. Subsequent intramolecular cyclization via nucleophilic substitution of the halogen on the aromatic ring affords nonaromatic 1,1-dialkylindolium-2-thiolates, which are related to dihydrothiazoline structures. nih.gov

The reaction of thioamide dianions, generated from secondary N-arylmethyl thioamides using butyllithium, with thioformamides followed by the addition of iodine is another effective method for producing 5-amino-2-thiazolines. nih.gov

| Precursor | Reagent(s) | Product Type | Reference |

| Allyl-containing thioureas | Hydrogen halides or halogens | Thiazoline derivatives | nih.gov |

| 2,3-Dibromopropylisothiocyanate and amines | Base (e.g., triethylamine) | 5-(Bromomethyl)-4,5-dihydrothiazole derivatives | nih.gov |

| 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole and secondary amines | Base | 1,1-Dialkylindolium-2-thiolates | nih.gov |

| Secondary N-arylmethyl thioamides and thioformamides | Butyllithium, Iodine | 5-Amino-2-thiazolines | nih.gov |

Multicomponent Reactions for 4,5-Dihydrothiazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. nih.govresearchgate.net While the classical Hantzsch synthesis can be considered a pseudo four-component reaction, modern MCRs offer even greater diversity. nih.govwikipedia.org

A notable example is the first four-component reaction that provides general access to 2,4-disubstituted and 2,4,5-trisubstituted thiazoles. rug.nl Although specific details for 4,5-dihydro-2-pentylthiazole are not explicitly provided in the search results, the principles of these MCRs can be applied to its synthesis. These reactions often involve the combination of an aldehyde, a β-keto ester, ammonia (B1221849) or an ammonium (B1175870) salt, and a fourth component to construct the heterocyclic core. nih.govwikipedia.org The flexibility of MCRs allows for the introduction of various substituents, making them highly valuable for creating libraries of diverse compounds. researchgate.net

Condensation Reactions in Dihydrothiazole Synthesis

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including 4,5-dihydrothiazoles. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

A prevalent method for synthesizing 2-substituted benzothiazoles, which share a similar core structure, is the condensation of o-aminothiophenols with carboxylic acids or their derivatives. mdpi.com This principle can be extended to the synthesis of dihydrothiazoles. For example, the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,O- and N,S-nucleophiles in the presence of triethylamine (B128534) yields 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net

Furthermore, the synthesis of 2-aminothiazoles can be achieved through the reaction of α-halogenated ketones with thiourea. mdpi.com This reaction can be performed in water at elevated temperatures, sometimes using a phase-transfer catalyst like β-cyclodextrin. organic-chemistry.org While this method directly yields thiazoles, modifications to the starting materials and reaction conditions could potentially lead to the formation of the corresponding 4,5-dihydrothiazole derivatives.

Stereoselective and Asymmetric Synthesis of Chiral 4,5-Dihydrothiazole Derivatives

The synthesis of chiral 4,5-dihydrothiazoles is of particular importance due to their application as chiral ligands in asymmetric catalysis. nih.gov This has driven the development of stereoselective and enantioselective methodologies to control the stereochemistry of the dihydrothiazoline ring.

Diastereoselective Control in 4,5-Dihydrothiazole Synthesis

Achieving diastereoselective control in the synthesis of 4,5-dihydrothiazoles, especially when substituents are present at both the 4- and 5-positions, is crucial for accessing specific stereoisomers with desired biological activities. The stereochemistry of these compounds is often dictated by the choice of starting materials and the reaction conditions employed.

A prevalent method for synthesizing chiral 2-substituted-4,5-dihydrothiazoles involves the condensation of cysteine esters with various electrophiles. When using L-cysteine or D-cysteine as a chiral precursor, the stereochemistry at the 4-position is inherently established. For instance, the reaction of L-cysteine with nitriles or esters under appropriate conditions directly yields (R)-4,5-dihydrothiazole-4-carboxylic acid derivatives. nih.gov

Further control over diastereoselectivity can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. While specific examples for 2-pentyl-4,5-dihydrothiazole are not extensively documented, the principles of using chiral auxiliaries, such as those derived from ephedrine (B3423809) or camphor, are well-established in asymmetric synthesis and can be applied to this system. sigmaaldrich.comscielo.org.mx For example, sulfur-based chiral auxiliaries like 1,3-thiazolidine-2-thiones have proven effective in aldol-type reactions, offering high diastereoselectivity. scielo.org.mx

A general approach to introduce substituents at the 5-position with stereocontrol involves the intramolecular cyclization of allylimidothioates. The stereochemistry of the starting allylimidothioate (E or Z) dictates the relative stereochemistry of the resulting substituted 4,5-dihydrothiazole. researchgate.net

Table 1: Examples of Diastereoselective Synthesis of Dihydrothiazole Analogues

| Starting Materials | Reagents and Conditions | Product | Diastereoselectivity | Reference |

| L-cysteine hydrochloride, Aromatic nitrile | NaHCO₃, Methanol, Phosphate buffer (pH=6), reflux | 2-Aryl-(R)-4,5-dihydrothiazole-4-carboxylic acid | High (based on chiral pool) | nih.gov |

| N-acetyl 4(S)-isopropylthiazolidinethione, Aldehyde | TiCl₄, Sparteine | syn-Acetyl aldol (B89426) product | High | scielo.org.mx |

| (E)-Allylimidothioate | N-bromosuccinimide (NBS), CH₂Cl₂ | trans-5-Bromo-4-substituted-4,5-dihydro-1,3-thiazine | High | researchgate.net |

| (Z)-Allylimidothioate | N-bromosuccinimide (NBS), CH₂Cl₂ | cis-5-Bromo-4-substituted-4,5-dihydro-1,3-thiazine | High | researchgate.net |

Functionalization and Derivatization of the 4,5-Dihydro-2-pentylthiazole Core

The synthetic utility of the 4,5-dihydro-2-pentylthiazole core is significantly enhanced by the ability to introduce further functional groups. This allows for the creation of a diverse library of analogues for various applications. Functionalization can be targeted at the pentyl side chain or the dihydrothiazole ring itself.

Modification of the pentyl side chain of 4,5-dihydro-2-pentylthiazole presents a synthetic challenge, often requiring strategies that can selectively activate a C-H bond. While direct C-H functionalization of a simple alkyl chain like a pentyl group is complex, advances in catalysis offer potential pathways. Methodologies developed for other heterocyclic systems, such as the C-H functionalization of 2-alkyl tryptamines, provide a conceptual framework for how such transformations could be approached. nih.gov

A more common strategy involves introducing a functionalized side chain from the outset of the synthesis. For example, starting with a nitrile or ester that already contains a desired functional group on the alkyl chain allows for the direct incorporation of that functionality into the final product.

Another approach is post-polymerization functionalization, which has been demonstrated for poly[3-(6-bromoalkyl)thiophene]. In this method, a bromoalkyl side chain is first incorporated and then converted to other functional groups like carboxylic acids, amines, or thiols through subsequent reactions. cmu.edu A similar strategy could be envisioned for the pentyl side chain of the target thiazole, by starting with a ω-functionalized pentyl precursor.

Table 2: Potential Strategies for Pentyl Side Chain Modification (by Analogy)

| Parent System | Functionalization Strategy | Resulting Functional Group | Reference |

| Poly[3-(6-bromoalkyl)thiophene] | Post-polymerization reaction with NaN₃ then LAH | Amine | cmu.edu |

| Poly[3-(6-bromoalkyl)thiophene] | Post-polymerization reaction with potassium thioacetate (B1230152) then LAH | Thiol | cmu.edu |

| 2-Alkyl tryptamines | Direct C-H functionalization with aldehydes | Azepino[4,5-b]indole skeleton | nih.gov |

The dihydrothiazole ring offers several sites for substitution, allowing for the introduction of a wide range of functional groups that can modulate the properties of the molecule.

Position 4: The 4-position is often functionalized by starting with a substituted cysteine derivative. For example, using a cysteine ester with a pre-existing substituent at the beta-position would lead to a 4-substituted-4,5-dihydrothiazole. Additionally, if a carboxylic acid group is present at the 4-position (derived from cysteine), it can be converted into a variety of other functional groups, such as amides or esters, through standard carboxylic acid chemistry. nih.gov

Position 5: Introducing substituents at the 5-position can be achieved through various methods. One approach involves the reaction of 2-thioamides with α-haloketones in a variation of the Hantzsch thiazole synthesis, which can lead to 4,5-disubstituted thiazoles. researchgate.net Another strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, the cyclization of allylimidothioates with electrophiles like N-bromosuccinimide can introduce a bromine atom at the 5-position, which can then be further elaborated. researchgate.net

Reactions involving the generation of o-quinone methides in the presence of 4,5-dihydrothiazole derivatives have also been shown to lead to functionalization at the 5-position. nih.govacs.org

Table 3: Methods for Substitution on the Dihydrothiazole Ring

Advanced Spectroscopic and Spectrometric Characterization of 4,5 Dihydro 2 Pentylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4,5-dihydro-2-pentylthiazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

In the ¹H NMR spectrum of 4,5-dihydro-2-pentylthiazole, specific signals corresponding to the protons of the dihydrothiazole ring and the pentyl side chain are expected. The dihydrothiazole ring protons typically appear as two triplets. The protons at the C4 position (adjacent to the sulfur atom) are expected to resonate at approximately 3.2-3.4 ppm, while the protons at the C5 position (adjacent to the nitrogen atom) would likely appear further downfield, around 4.1-4.3 ppm. This is consistent with the chemical shifts observed in similar 2-alkyl-2-thiazoline structures.

The pentyl group protons will exhibit characteristic aliphatic signals. The terminal methyl group (CH₃) is expected to produce a triplet at approximately 0.9 ppm. The methylene (B1212753) (CH₂) groups of the pentyl chain will appear as a series of multiplets in the range of 1.3 to 1.7 ppm. The methylene group directly attached to the C2 position of the thiazoline (B8809763) ring is anticipated to be the most deshielded of the pentyl chain, likely resonating around 2.4-2.6 ppm as a triplet.

Predicted ¹H NMR Data for 4,5-Dihydro-2-pentylthiazole

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ring CH₂ (C4-H) | 3.2 - 3.4 | Triplet |

| Ring CH₂ (C5-H) | 4.1 - 4.3 | Triplet |

| Pentyl CH₂ (α to ring) | 2.4 - 2.6 | Triplet |

| Pentyl CH₂ (β, γ, δ) | 1.3 - 1.7 | Multiplet |

| Pentyl CH₃ | ~0.9 | Triplet |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For 4,5-dihydro-2-pentylthiazole, a total of eight distinct signals are expected. The most downfield signal, typically in the range of 165-175 ppm, is characteristic of the C2 carbon of the thiazoline ring due to its position within the imine (C=N) bond. mdpi.com The ring carbons, C4 and C5, are expected to resonate at approximately 30-35 ppm and 65-70 ppm, respectively.

The carbons of the pentyl chain will appear in the aliphatic region of the spectrum. The terminal methyl carbon is predicted to be the most upfield, around 14 ppm. The methylene carbons of the pentyl chain will have chemical shifts ranging from approximately 22 to 35 ppm.

Predicted ¹³C NMR Data for 4,5-Dihydro-2-pentylthiazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=N) | 165 - 175 |

| C4 (S-CH₂) | 30 - 35 |

| C5 (N-CH₂) | 65 - 70 |

| Pentyl C (α to ring) | ~35 |

| Pentyl C (β) | ~28 |

| Pentyl C (γ) | ~31 |

| Pentyl C (δ) | ~22 |

| Pentyl C (ε, CH₃) | ~14 |

Note: These are predicted values based on general principles and data from analogous compounds such as other 2-alkyl- and 2-aryl-4,5-dihydrothiazoles. mdpi.comrsc.org Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques would be employed for a more rigorous structural confirmation of 4,5-dihydro-2-pentylthiazole. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the pentyl chain and the dihydrothiazole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached (one-bond) and more distant (multiple-bond) carbon atoms, respectively. This would allow for the definitive assignment of all proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations between protons that are in close proximity, offering insights into the molecule's three-dimensional conformation and stereochemistry, particularly concerning the orientation of the pentyl group relative to the thiazoline ring.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-dihydro-2-pentylthiazole is expected to be dominated by several key absorption bands. A strong and characteristic absorption band between 1600 and 1650 cm⁻¹ would be attributed to the C=N stretching vibration of the thiazoline ring. ulpgc.es The spectrum would also feature multiple bands in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methylene and methyl groups of the pentyl chain. Other significant peaks would include C-H bending vibrations around 1375-1465 cm⁻¹ and the C-S stretching vibration, which is typically weaker and appears in the fingerprint region.

Predicted IR Absorption Bands for 4,5-Dihydro-2-pentylthiazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=N Stretch (Imine) | 1600 - 1650 | Strong |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium to Strong |

| C-H Bend (Aliphatic) | 1375 - 1465 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Note: Predicted values are based on characteristic group frequencies and data from analogous thiazoline compounds. ulpgc.escdnsciencepub.com

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For 4,5-dihydro-2-pentylthiazole, the C=N stretching vibration would also be observable in the Raman spectrum, often as a strong band. A key advantage of Raman spectroscopy would be the strong signal expected for the C-S bond stretching vibration, which is often weak in the IR spectrum. The symmetric C-H stretching vibrations of the aliphatic chain would also be prominent. As a non-polar solvent can be used, and water is a weak Raman scatterer, this technique can be particularly useful for analyzing samples in various states. While specific experimental Raman data for this compound is scarce, the technique remains a valuable tool for confirming the presence of the key structural motifs, particularly the sulfur-containing heterocycle.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of 4,5-dihydro-2-pentylthiazole, offering a deep understanding of its chemical structure.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For 4,5-dihydro-2-pentylthiazole (C8H15NS), the theoretical monoisotopic mass is 157.09251 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The technique also allows for the prediction of collision cross-section (CCS) values, which provide information about the ion's three-dimensional shape in the gas phase. Predicted CCS values for various adducts of 4,5-dihydro-2-pentylthiazole have been calculated, offering a basis for experimental comparison. uni.lu The study of related isomeric compounds, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, by ESI-HRMS has demonstrated the power of this technique in differentiating between structural isomers based on their distinct fragmentation patterns and accurate mass measurements. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for 4,5-Dihydro-2-pentylthiazole Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.09979 | 134.2 |

| [M+Na]⁺ | 180.08173 | 141.6 |

| [M-H]⁻ | 156.08523 | 136.3 |

| [M+NH₄]⁺ | 175.12633 | 156.5 |

| [M+K]⁺ | 196.05567 | 139.8 |

| [M+H-H₂O]⁺ | 140.08977 | 128.2 |

| [M+HCOO]⁻ | 202.09071 | 152.0 |

| [M+CH₃COO]⁻ | 216.10636 | 175.5 |

Data sourced from PubChem. uni.lu

For the analogous compound, 2-methyl-4,5-dihydrothiazole, the mass spectrum shows a prominent molecular ion peak, with fragmentation occurring through characteristic losses. nist.gov The fragmentation of other related heterocyclic systems, like N-[5,5-dimethyl-2(5H)-thienyliden]amines, is influenced by the substituents on the ring. arkat-usa.org Common fragmentation pathways for thiazole (B1198619) derivatives involve the rupture of the heterocyclic ring and rearrangements. arkat-usa.orgresearchgate.net For 4,5-dihydro-2-pentylthiazole, fragmentation is expected to involve the loss of the pentyl side chain through alpha-cleavage, as well as cleavage of the dihydrothiazole ring. The fragmentation of deprotonated 1,2,3-triazoles under ESI-MS/MS conditions also shows characteristic losses that help in structural identification. nih.gov

Table 2: Predicted Key Fragmentation Ions in the EI-MS of 4,5-Dihydro-2-pentylthiazole

| Ion | Proposed Structure/Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-C₅H₁₁]⁺ | Loss of the pentyl radical |

| [M-SH]⁺ | Loss of a sulfhydryl radical |

| [C₅H₁₁CN]⁺ | Fragment containing the pentyl group and nitrile |

| [C₃H₅NS]⁺ | Fragment representing the dihydrothiazole ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a crystal structure for 4,5-dihydro-2-pentylthiazole has not been reported, analysis of related thiazole and dihydropyridine (B1217469) derivatives offers insights into the expected molecular geometry and intermolecular interactions. mdpi.comresearchgate.netredalyc.org

For instance, the crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine reveals a non-planar conformation of the dihydropyridine ring. mdpi.com Similarly, studies on N-substituted thiazole derivatives show that the planarity of the molecule is influenced by the nature and orientation of the substituents. researchgate.net In the solid state, molecules of 4,5-dihydro-2-pentylthiazole would likely pack in a manner that maximizes van der Waals interactions, with the flexible pentyl chain adopting a low-energy conformation. The crystal lattice would be stabilized by a network of weak intermolecular forces.

Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound (4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1325(4) |

| b (Å) | 8.2667(5) |

| c (Å) | 16.052(2) |

| α (°) | 86.829(2) |

| β (°) | 82.507(2) |

| γ (°) | 84.603(2) |

| Volume (ų) | 802.49(9) |

Data sourced from a study on a dihydropyridine derivative. mdpi.com

Other Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence)

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The parent compound, thiazole, exhibits a UV absorption maximum around 235 nm. nist.gov The introduction of substituents can cause a shift in the absorption wavelength. For 4,5-dihydro-2-pentylthiazole, the saturation of the C4-C5 bond in the thiazole ring is expected to result in a blue shift (a shift to a shorter wavelength) compared to the aromatic thiazole. The UV-Vis spectrum of related thiazole-azo dyes shows absorption bands that are sensitive to the molecular structure. mdpi.com The UV absorption of a benzothiazole (B30560) derivative has been observed with a maximum at 303 nm in ethanol. researchgate.net

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. While many simple thiazoles are not strongly fluorescent, derivatization can induce fluorescence. For example, a study on 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole demonstrated dual fluorescence that was dependent on the molecular conformation and the solvent environment. nih.gov It is plausible that 4,5-dihydro-2-pentylthiazole could be chemically modified to create fluorescent derivatives for various applications.

Table 4: Spectroscopic Data for Thiazole and Related Compounds

| Compound | Spectroscopic Method | Wavelength (nm) | Solvent/State |

|---|---|---|---|

| Thiazole | UV/Vis Absorption | ~235 | Not specified |

| Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone | UV/Vis Absorption | 303 | Ethanol |

| 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole | Fluorescence Emission | Dual bands | Water |

| Thiazole-azo dye (T–azo2–OCH₃) | UV/Vis Absorption | ~480 | Thin film |

Data compiled from various sources. nist.govmdpi.comresearchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 4,5 Dihydro 2 Pentylthiazole

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonds within a molecule. For 2-substituted-4,5-dihydrothiazoles (also known as 2-alkyl-thiazolines), these methods map out the distribution of electrons and determine the energies of molecular orbitals, which are crucial for understanding the molecule's behavior.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of thiazole (B1198619) and thiazoline (B8809763) derivatives. researchgate.netnih.gov The B3LYP hybrid functional is commonly employed for such systems, often paired with basis sets like 6-311G(d,p) or larger to achieve reliable results. nih.gov

For 4,5-dihydro-2-pentylthiazole, DFT calculations would predict the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. The results would confirm a non-planar structure for the five-membered dihydrothiazole ring and various low-energy conformations for the pentyl chain. The calculated geometric parameters for the thiazoline ring are expected to be consistent with those determined experimentally for related structures through methods like X-ray diffraction analysis. researchgate.net

| Parameter | Typical Calculated Value |

|---|---|

| C=N Bond Length | ~1.28 Å |

| C-S Bond Length | ~1.85 Å |

| N-C Bond Length | ~1.47 Å |

| S-C(sp³) Bond Length | ~1.82 Å |

| C-N-C Bond Angle | ~115° |

| N-C-S Bond Angle | ~112° |

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, offer higher levels of theory. Coupled Cluster (CC) theory, particularly the CCSD(T) method (CC with single, double, and a perturbative treatment of triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. aps.orgwikipedia.org

While computationally expensive for routine calculations on a molecule the size of 4,5-dihydro-2-pentylthiazole, CC methods serve as a crucial benchmark. aps.orgcore.ac.uk They are invaluable for validating the accuracy of more cost-effective DFT functionals for a specific class of molecules. Applications of CC theory can provide near-exact values for properties like reaction barriers and electron affinities, ensuring the reliability of DFT predictions for larger-scale investigations, such as molecular dynamics or reaction mechanism studies. pku.edu.cn

The electronic behavior of 4,5-dihydro-2-pentylthiazole is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the region from which an electron is most easily donated, while the LUMO is the region most likely to accept an electron. For a 2-alkyl-thiazoline, the HOMO is expected to be largely localized on the thiazoline ring, with significant contributions from the lone pair electrons of the sulfur and nitrogen atoms. The LUMO is typically a π-antibonding (π*) orbital centered on the C=N double bond. mdpi.comsid.ir

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. DFT calculations are widely used to compute these orbital energies. nih.gov

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 5.5 | Chemical reactivity and kinetic stability |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 4,5-dihydro-2-pentylthiazole are key to its interactions and properties. The five-membered dihydrothiazole ring is not planar and typically adopts a puckered conformation, often described as an "envelope" or "twist" form, to relieve ring strain. The specific conformation can be determined by finding the minimum energy structure on the potential energy surface (PES).

The presence of the flexible n-pentyl group at the C2 position introduces additional conformational isomers (rotamers) due to rotation around the C-C single bonds. Computational methods can perform systematic conformational searches or PES scans to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time at a given temperature. nih.govacs.org By simulating the movements of all atoms according to the principles of classical mechanics, MD can explore the conformational landscape, revealing how the ring puckers and the alkyl chain flexes and folds. rsc.org Such simulations are particularly valuable for understanding how the molecule might bind to a biological target or how it behaves in a specific solvent environment.

Reaction Mechanism Predictions and Transition State Elucidation (Theoretical)

Theoretical chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. The synthesis of 2-alkyl-4,5-dihydrothiazoles typically involves the condensation of a thioamide with a 2-haloethylamine or, more commonly, the reaction between an amino thiol (like cysteamine) and a carboxylic acid derivative (like hexanoic acid or its nitrile). researchgate.netnih.gov

Using DFT, the entire reaction pathway can be modeled. This involves calculating the geometries and energies of the reactants, products, and any intermediates. Crucially, this method allows for the location and characterization of the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. youtube.comyoutube.com For the cyclization step in thiazoline synthesis, the transition state would involve the formation of the new C-S or C-N bond that closes the ring. nih.govnih.gov The calculated energy of the transition state relative to the reactants gives the activation energy (energy barrier) of the reaction, which determines the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, products, intermediates) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Spectroscopic Property Simulations (Theoretical)

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which are essential for the structural characterization of compounds.

Vibrational Spectra (IR): DFT calculations can accurately predict the infrared (IR) spectrum of 4,5-dihydro-2-pentylthiazole. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that shows the position and intensity of absorption bands. researchgate.net This allows for the assignment of experimentally observed peaks to specific vibrational modes, such as the characteristic C=N imine stretch (typically around 1600-1650 cm⁻¹), C-N stretching, and various bending modes of the alkyl chain and heterocyclic ring.

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts (¹H and ¹³C) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). These predicted spectra are invaluable for confirming the structure of synthesized compounds and assigning signals in experimental spectra. mdpi.comnih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.comyoutube.com The calculation provides the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. mdpi.com For 4,5-dihydro-2-pentylthiazole, the primary absorption in the UV region would be attributed to n→π* and π→π* transitions involving the C=N chromophore. TD-DFT can predict the wavelength of maximum absorption (λmax), which helps in interpreting experimental UV-Vis data. researchgate.net

| Spectroscopy | Feature | Predicted Region / Value |

|---|---|---|

| IR | C=N Stretch | 1600 - 1650 cm⁻¹ |

| ¹³C NMR | C=N Carbon | ~165-170 ppm |

| ¹H NMR | CH₂-S | ~3.2 ppm |

| ¹H NMR | CH₂-N | ~4.0 ppm |

| UV-Vis (TD-DFT) | n→π* transition (λmax) | ~230-250 nm |

Biosynthetic Pathways and Natural Occurrence of 4,5 Dihydrothiazole Derivatives

Natural Presence of Dihydrothiazole Analogues in Biological Systems

Dihydrothiazole derivatives are frequently identified as components of the complex mixtures of volatile organic compounds that define the aroma and flavor of various natural and processed foods.

Derivatives of 4,5-dihydrothiazole are well-established as potent volatile and flavor compounds, particularly in thermally processed foods such as meat and bread. nih.govimreblank.ch One of the most well-studied examples is 2-acetyl-2-thiazoline, a compound renowned for its roasted and popcorn-like aroma. imreblank.chnih.gov This compound, along with its precursor 2-(1-hydroxyethyl)-4,5-dihydrothiazole, is a key contributor to the desirable flavor profile of many cooked products. nih.govnih.gov

The formation of these compounds is largely attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govnih.gov Specifically, the reaction between sulfur-containing amino acids, such as cysteine, and sugars like glucose is a primary route to the formation of thiazoles and their dihydro-derivatives in cooked foods. researchgate.net Families of thiazoles and 3-thiazolines have been identified in boiled beef and chicken broth, where they contribute to the characteristic meaty aroma. nih.govreading.ac.uk The presence of these compounds is a critical factor in consumer acceptance of cooked meat products. nih.gov

Here is a table summarizing the occurrence of some representative 4,5-dihydrothiazole derivatives and related compounds in food:

| Compound Name | Common Aroma Description | Typical Food Sources |

| 2-Acetyl-2-thiazoline | Roasted, popcorn-like, nutty, bread-like | Cooked beef, roasted meat, bread, popcorn imreblank.chnih.gov |

| 2-(1-Hydroxyethyl)-4,5-dihydrothiazole | Precursor to 2-acetyl-2-thiazoline | Thermally processed foods nih.govnih.gov |

| 2-Pentylthiazole (B12679329) | Green, vegetable-like | Cocoa and cocoa products foodb.ca |

| 5-Ethyl-2,4-dimethyl-3-thiazoline | Meaty | Cooked meat reading.ac.uk |

| 2-Ethyl-4,5-dimethyl-3-thiazoline | Meaty | Cooked meat reading.ac.uk |

The identification of 4,5-dihydrothiazole derivatives in natural extracts is most common in the analysis of volatile compounds from food and beverages. For instance, studies on the volatile profiles of pan-fried steaks have identified various thiazoles, which contribute to the desirable cooked meat or cereal-like odors. nih.gov The analysis of beef and chicken broth has also revealed the presence of numerous sulfur-containing compounds, including thiazoles and 3-thiazolines. nih.govreading.ac.uk While not a dihydro- derivative, 2-pentylthiazole has been detected in cocoa and cocoa products. foodb.ca The study of the metabolome of cooked foods often reveals a complex mixture of these heterocyclic compounds, highlighting their importance in flavor chemistry. nih.gov

Proposed Enzymatic Pathways for Dihydrothiazole Formation (General Principles)

While the formation of many dihydrothiazoles in food is a result of non-enzymatic chemical reactions like the Maillard reaction, enzymatic pathways for the synthesis of the thiazole (B1198619) ring are known in biological systems, particularly in the biosynthesis of certain natural products. These enzymatic principles can provide a model for the potential biogeneration of simpler dihydrothiazole derivatives.

The biosynthesis of the thiazole ring in various natural products points to common precursors and intermediates. In the context of food chemistry and the Maillard reaction, the key precursors for dihydrothiazole formation are sulfur-containing amino acids, primarily cysteine, and a source of carbonyl compounds, such as reducing sugars like glucose. researchgate.net

In enzymatic systems, such as the biosynthesis of thiamin (Vitamin B1) in some organisms, the precursors are more specific. For example, in eukaryotes, the biosynthesis of the thiazole moiety of thiamin involves nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and glycine (B1666218). nih.gov In prokaryotes, the pathway is different, utilizing 1-deoxy-D-xylulose-5-phosphate, glycine (or tyrosine), and cysteine. nih.gov

For the specific case of 2-alkyl-4,5-dihydrothiazoles, the general precursors would likely be cysteamine (B1669678) (the decarboxylated form of cysteine) and an aldehyde or a related carbonyl compound that provides the 2-alkyl side chain. For "Thiazole, 4,5-dihydro-2-pentyl-", the likely precursors would be cysteamine and hexanal.

The enzymatic formation of the dihydrothiazole ring often involves a cyclodehydration reaction. In the biosynthesis of thiazole/oxazole-modified microcins (TOMMs), a class of bioactive peptides, a key step is the formation of the azoline (dihydrothiazole or dihydrooxazole) ring. This reaction is catalyzed by an ATP-dependent cyclodehydratase. This enzyme facilitates the cyclization of a cysteine residue within a precursor peptide, followed by the elimination of water to form the dihydrothiazole ring. Subsequently, a dehydrogenase can oxidize the dihydrothiazole to a thiazole.

While specific enzymes for the biosynthesis of simple 2-alkyl-4,5-dihydrothiazoles have not been extensively characterized, the general principle of enzymatic condensation and cyclization is a plausible mechanism. For instance, vanillyl alcohol oxidases (VAOs) have been shown to be efficient biocatalysts for the one-pot synthesis of 2-aryl thiazolines from 4-hydroxybenzaldehydes and aminothiols, demonstrating the potential for enzymatic synthesis of these heterocycles.

Structure Activity Relationship Sar Studies of 4,5 Dihydro 2 Pentylthiazole Analogues in Molecular Systems

Correlating Structural Features with Molecular Interactions

The interaction of a ligand with its molecular target is a highly specific event, dictated by the three-dimensional arrangement of atoms and the distribution of electronic charge. In the context of 4,5-dihydro-2-pentylthiazole analogues, SAR studies focus on identifying the key structural motifs responsible for productive molecular interactions.

The binding affinity of 4,5-dihydro-2-pentylthiazole analogues can be significantly modulated by altering the substituents on the thiazoline (B8809763) ring and the 2-pentyl side chain. The hydrophobicity and steric bulk of the side chain are critical determinants of binding. nih.gov For instance, research on similar heterocyclic scaffolds has shown a parabolic relationship between the hydrophobicity of substituents and binding affinity, where an optimal level of lipophilicity enhances target engagement. nih.gov

Systematic modifications, such as varying the length of the alkyl chain at the C2 position or introducing functional groups, can lead to substantial changes in affinity. For example, shortening or lengthening the pentyl group, or introducing polar groups like hydroxyl or carboxyl functions, would alter the hydrophobic interactions with the target protein's binding pocket. Similarly, substitution on the dihydrothiazole ring itself, at positions 4 or 5, can introduce new interaction points or cause steric clashes, thereby influencing binding. Studies on related structures like 1,2,5-oxadiazoles have demonstrated that the substitution pattern on aryl moieties can drastically alter antiplasmodial activity and selectivity. nih.govmdpi.com While a benzyl (B1604629) group substitution might enhance affinity, further elongation of an alkyl chain could lead to a decrease. mdpi.com

Table 1: Impact of Hypothetical Substituent Variation on the Molecular Binding Affinity of 4,5-Dihydro-2-pentylthiazole Analogues

| Analogue | Modification from Parent Compound (4,5-dihydro-2-pentylthiazole) | Predicted Impact on Binding Affinity | Rationale |

| Analogue A | Shortening of the C2-alkyl chain (e.g., to propyl) | Decrease | Reduced hydrophobic contact with target. |

| Analogue B | Lengthening of the C2-alkyl chain (e.g., to heptyl) | Potential decrease | May introduce steric hindrance or exceed optimal lipophilicity. mdpi.com |

| Analogue C | Introduction of a polar group (e.g., hydroxyl) on the pentyl chain | Variable | Could form new hydrogen bonds but may decrease hydrophobic interactions. |

| Analogue D | Substitution of the pentyl group with a phenyl ring | Increase | Potential for new π-π stacking interactions. |

| Analogue E | Methyl substitution at the C4 position of the thiazoline ring | Variable | May provide additional hydrophobic interactions or cause steric clashes, depending on the binding pocket topology. |

Biological macromolecules, such as proteins and nucleic acids, are chiral. Consequently, the stereochemistry of a ligand plays a pivotal role in molecular recognition. The 4,5-dihydrothiazole scaffold of the parent compound contains at least one stereocenter (at C4, and potentially at C5 depending on substitution), meaning it can exist as different stereoisomers (enantiomers or diastereomers). These isomers can exhibit significantly different biological activities. One enantiomer may fit perfectly into a binding site, leading to a strong interaction, while the other may bind weakly or not at all due to steric hindrance. This principle is fundamental in drug design, where often only one stereoisomer is responsible for the desired therapeutic effect.

Molecular Modeling and Docking Simulations for Target Interaction Analysis

To visualize and quantify the interactions between 4,5-dihydro-2-pentylthiazole analogues and their potential biological targets, researchers employ computational techniques like molecular modeling and docking simulations. nih.gov These methods provide invaluable insights into the binding process at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 4,5-dihydro-2-pentylthiazole analogues, docking simulations can identify the most likely binding pose within the active site of a target protein, such as an enzyme or receptor. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov This allows researchers to understand how the ligand orients itself to maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.org

Following the prediction of a binding mode, a detailed ligand-protein interaction profile can be generated. This profile itemizes the specific amino acid residues in the target's binding site that interact with the ligand. For example, the nitrogen and sulfur atoms of the dihydrothiazole ring could act as hydrogen bond acceptors or donors, while the pentyl chain would likely engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. Computational tools can map these interactions, highlighting key residues that are essential for binding. nih.gov This information is critical for understanding the basis of molecular recognition and for guiding the rational design of new analogues with improved affinity and selectivity. nih.gov

Table 2: Predicted Ligand-Protein Interactions for 4,5-Dihydro-2-pentylthiazole in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues | Significance |

| Hydrogen Bonding | Thiazoline Ring Nitrogen | Aspartic Acid, Glutamic Acid | Anchors the ligand in the binding pocket. plos.org |

| Hydrophobic Interactions | C2-Pentyl Chain | Leucine, Valine, Isoleucine | Contributes significantly to binding affinity. nih.gov |

| Van der Waals Forces | Entire Ligand | Various residues in the binding pocket | Provides overall shape complementarity and stability. plos.org |

| Pi-Sulfur Interaction | Thiazoline Ring Sulfur | Phenylalanine, Tyrosine | Can provide additional stabilizing interactions. |

Mechanistic Insights into Molecular Action in Biological Pathways (Non-Clinical Focus)

Understanding the SAR and binding modes of 4,5-dihydro-2-pentylthiazole analogues provides a foundation for elucidating their mechanism of action in biological pathways. Thiazole (B1198619) and thiazolidine (B150603) derivatives are known to interact with a wide array of biological targets, including enzymes and signaling proteins. nih.gov

For instance, if docking studies predict strong binding to the active site of a specific enzyme, it is plausible that the compound acts as an inhibitor. The mechanism could involve competitive inhibition, where the analogue competes with the natural substrate for the active site. The electrophilic nature of similar scaffolds can sometimes lead to covalent interactions with nucleophilic residues like cysteine or serine in an active site, resulting in irreversible inhibition. nih.gov

Alternatively, these compounds might not affect enzymatic activity directly but could modulate protein-protein interactions (PPIs). nih.gov Some small molecules can bind to allosteric sites on a protein, inducing a conformational change that either promotes or disrupts the formation of larger protein complexes. Such a mechanism could affect signaling cascades or other cellular processes that rely on specific PPIs. Unraveling these non-clinical mechanisms is key to understanding the full biological profile of this class of compounds and their potential for further development. researchgate.net

Enzyme Inhibition Mechanisms at the Molecular Basis

The thiazole and its dihydro-derivative, thiazoline, are prevalent scaffolds in compounds that exhibit a range of enzyme inhibitory activities. The mechanisms of inhibition are diverse and are largely dictated by the nature and substitution pattern of the thiazole ring.

Analogues of 4,5-dihydro-2-pentylthiazole, specifically 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, have been identified as novel inhibitors of metallo-β-lactamases (MBLs). nih.gov These enzymes are a significant contributor to bacterial resistance against β-lactam antibiotics. nih.gov Molecular modeling and SAR studies on these inhibitors have provided a basis for understanding their mechanism. The inhibitory action is thought to involve the coordination of the thiazoline nitrogen and the carboxylate group to the zinc ions in the active site of the MBL, thereby preventing the hydrolysis of the antibiotic. The nature of the substituent at the 2-position of the thiazoline ring plays a crucial role in the potency of inhibition, suggesting that the pentyl group in 4,5-dihydro-2-pentylthiazole would have a specific influence on the binding affinity and inhibitory profile.

Furthermore, various thiazole derivatives have been investigated as inhibitors of other enzymes, such as cholinesterases. mdpi.com In these cases, the thiazole ring often acts as a key pharmacophoric element, participating in hydrophobic and hydrogen bonding interactions within the enzyme's active site. mdpi.com For instance, studies on thiazole analogues as anticholinesterase agents have shown that the substitution pattern on the thiazole ring is critical for effective binding to both the catalytic and peripheral anionic sites of acetylcholinesterase. mdpi.com

The table below summarizes the inhibitory activities of various thiazole analogues against different enzymes, highlighting the importance of the substitution patterns.

| Compound Class | Target Enzyme | Key Structural Features for Activity |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases | Carboxylic acid at position 4 for zinc binding |

| Thiazole-hydrazone derivatives | Cholinesterases | Substituents on the thiazole ring for dual binding |

| Thiophenyl-pyrazolyl-thiazole hybrids | Dihydrofolate Reductase (DHFR) | Specific substitutions enhancing binding to DHFR |

Interaction with Key Cellular Components (e.g., DNA gyrase, Cytochrome P450 enzymes)

DNA Gyrase:

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. Several classes of thiazole derivatives have been identified as inhibitors of this enzyme. For example, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles have been discovered as novel inhibitors of Escherichia coli DNA gyrase, targeting the ATP-binding site of the GyrB subunit. nih.gov Structure-based optimization of these compounds has led to potent, low nanomolar inhibitors. nih.gov Similarly, in silico screening has identified 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as low micromolar inhibitors of DNA gyrase B. nih.gov

Cytochrome P450 Enzymes:

The interaction of thiazole-containing compounds with cytochrome P450 (CYP) enzymes is a critical aspect of their metabolic profile and potential for drug-drug interactions. While direct studies on 4,5-dihydro-2-pentylthiazole are not available, research on other heterocyclic compounds provides insights. For instance, a study on 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin, which contains a thiazole-like pyrimidine (B1678525) thioether, showed moderate inhibitory potential against CYP3A4. nih.gov The inhibition of CYP enzymes can occur through various mechanisms, including direct binding to the active site, mechanism-based inactivation, or induction of gene expression. The lipophilic pentyl group of 4,5-dihydro-2-pentylthiazole suggests a potential for interaction with the hydrophobic active sites of various CYP isoforms.

The table below outlines the interactions of different thiazole analogues with these key cellular components.

| Compound Class | Cellular Target | Mode of Interaction |

| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles | E. coli DNA Gyrase (GyrB) | ATP-binding site inhibition |

| 2-Amino-4-(2,4-dihydroxyphenyl)thiazoles | DNA Gyrase B | ATP-binding site inhibition |

| 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] mutilin | Cytochrome P450 (CYP3A4) | Moderate inhibitory potential |

Q & A

Q. Optimization Tips :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysis : Lewis acids (e.g., ZnCl₂) improve yields by stabilizing transition states.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.

Q. Methodological Insight :

- DFT Calculations : Predict charge distribution and reactive sites (e.g., Mulliken charges at C2 and N3) .

- Kinetic Studies : Compare reaction rates of derivatives with varying substituents under standardized conditions.

What spectroscopic techniques are most effective for characterizing 4,5-dihydro-2-pentylthiazole, and what key spectral features should be identified?

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy : Confirm C=S (1050–1250 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 186.3 (C₈H₁₅NS₂) .

What computational methods can predict the binding affinity of 4,5-dihydro-2-pentylthiazole derivatives to biological targets such as FabH enzymes?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Screen derivatives against FabH (PDB: 1MKB) to identify binding poses. Focus on hydrogen bonding with Thr³⁰⁷ and hydrophobic interactions with Val¹⁵⁴ .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .

- QSAR Models : Use Hammett constants (σ) of substituents to correlate electronic effects with inhibitory activity (R² > 0.85 in published studies) .

How can the purity of synthesized 4,5-dihydro-2-pentylthiazole be validated, and what are common impurities encountered during synthesis?

Basic Research Question

- HPLC-PDA : Use a C18 column (MeCN:H₂O = 70:30) to detect unreacted thiourea (retention time ~4.2 min) or oxidation byproducts (e.g., sulfoxides) .

- Common Impurities :

What strategies mitigate contradictions in reported biological activities of thiazole derivatives across different cell lines?

Advanced Research Question

Discrepancies often arise from experimental variables:

- Cell Line Selection : Test across panels (e.g., NCI-60) to account for genetic heterogeneity. For example, thiazoles show higher IC₅₀ in MCF-7 (ER+) vs. MDA-MB-231 (TNBC) due to estrogen receptor interactions .

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs) to reduce variability .

- Mechanistic Profiling : Use transcriptomics to differentiate cytotoxic vs. cytostatic effects .

How does the dihydrothiazole ring's conformation affect intermolecular interactions in crystal structures, and what implications does this have for drug design?

Advanced Research Question

- X-ray Crystallography : The chair conformation of the dihydrothiazole ring enables π-stacking with aromatic residues (e.g., Phe¹⁶⁰ in kinase targets) .

- Hydrogen Bonding : The N3 atom acts as a hydrogen bond acceptor, critical for binding to ATP pockets (e.g., in EGFR inhibitors) .

- Implications : Rigidify the ring via methyl substituents (C4/C5) to enhance binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.